N-trans-p-Coumaroyloctopamine
N-trans-p-Coumaroyloctopamine
N-trans-p-Coumaroyloctopamine, also known as 4-coumaroylnoradrenaline, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. N-trans-p-Coumaroyloctopamine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, N-trans-p-coumaroyloctopamine is primarily located in the cytoplasm. Outside of the human body, N-trans-p-coumaroyloctopamine can be found in a number of food items such as eggplant, fruits, green bell pepper, and orange bell pepper. This makes N-trans-p-coumaroyloctopamine a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
66648-45-1
VCID:
VC0206849
InChI:
InChI=1S/C17H17NO4/c19-14-6-1-12(2-7-14)3-10-17(22)18-11-16(21)13-4-8-15(20)9-5-13/h1-10,16,19-21H,11H2,(H,18,22)/b10-3+
SMILES:
Molecular Formula:
C17H17NO4
Molecular Weight:
299.32 g/mol
N-trans-p-Coumaroyloctopamine
CAS No.: 66648-45-1
Reference Standards
VCID: VC0206849
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol
CAS No. | 66648-45-1 |
---|---|
Product Name | N-trans-p-Coumaroyloctopamine |
Molecular Formula | C17H17NO4 |
Molecular Weight | 299.32 g/mol |
IUPAC Name | (E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide |
Standard InChI | InChI=1S/C17H17NO4/c19-14-6-1-12(2-7-14)3-10-17(22)18-11-16(21)13-4-8-15(20)9-5-13/h1-10,16,19-21H,11H2,(H,18,22)/b10-3+ |
Standard InChIKey | VATOSFCFMOPAHX-XCVCLJGOSA-N |
Isomeric SMILES | C1=CC(=CC=C1/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O |
Appearance | Powder |
Melting Point | 214-215°C |
Physical Description | Solid |
Description | N-trans-p-Coumaroyloctopamine, also known as 4-coumaroylnoradrenaline, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. N-trans-p-Coumaroyloctopamine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, N-trans-p-coumaroyloctopamine is primarily located in the cytoplasm. Outside of the human body, N-trans-p-coumaroyloctopamine can be found in a number of food items such as eggplant, fruits, green bell pepper, and orange bell pepper. This makes N-trans-p-coumaroyloctopamine a potential biomarker for the consumption of these food products. |
Synonyms | 4-coumaroylnoradrenaline p-coumaroylnoradrenaline |
PubChem Compound | 23874492 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume